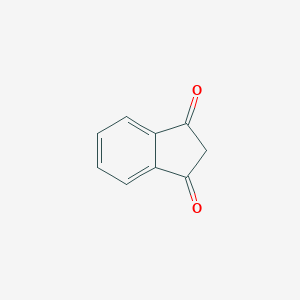

1,3-Indandione

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKAJLSKXBADFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060547 | |

| Record name | 1,3-Indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Indandione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00172 [mmHg] | |

| Record name | 1,3-Indandione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

606-23-5 | |

| Record name | 1,3-Indandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Indandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-INDANDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-INDANDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene-1,3(2H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-INDANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DJN7YG35G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,3 Indandione and Its Derivatives

Strategic Approaches to the 1,3-Indandione Core Synthesis

The synthesis of the this compound core can be achieved through several strategic approaches, leveraging different reaction types and starting materials.

Nucleophilic Addition-Hydrolysis-Decarboxylation Sequences

A straightforward method for synthesizing indane-1,3-dione involves a sequence initiated by nucleophilic addition. This approach typically utilizes dialkyl phthalate (B1215562) and an alkyl acetate (B1210297). Under basic conditions, a nucleophilic addition of the alkyl acetate to the dialkyl phthalate occurs, leading to the formation of an intermediate, such as the 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion when using ethyl acetate and diethyl phthalate. encyclopedia.pubnih.gov Subsequent hydrolysis and decarboxylation of this intermediate under acidic conditions yield indane-1,3-dione. encyclopedia.pubnih.gov This two-step process has been reported to provide indane-1,3-dione in approximately 50% yield. encyclopedia.pubnih.gov

Oxidation of 1,3-Dihydroindene

Another route to the this compound core involves the oxidation of 1,3-dihydroindene. ontosight.ai While the search results did not provide detailed specifics on the reagents and conditions for this particular transformation, the general principle involves the introduction of ketone functionalities at the 1 and 3 positions of the 1,3-dihydroindene structure through oxidative methods.

Reaction of Phthalic Anhydride (B1165640) with Acetone (B3395972)

The reaction of phthalic anhydride with acetone is also listed as a method for synthesizing this compound. ontosight.ai This approach typically involves the condensation of phthalic anhydride with acetone under specific reaction conditions to form the desired bicyclic diketone. The search results indicate this as a known synthetic route. ontosight.ai

Derivatization via Knoevenagel Condensation Reactions

The active methylene (B1212753) group situated between the two carbonyl groups in this compound makes it a highly reactive substrate for Knoevenagel condensation reactions. encyclopedia.pubnih.gov This reaction is a key method for introducing diverse substituents at the C-2 position of the indandione core, leading to a wide range of derivatives with varied properties and applications.

Synthesis of 2-Arylidene-1,3-Indandiones

Knoevenagel condensation between this compound and aromatic aldehydes is a common method for synthesizing 2-arylidene-1,3-indandiones. mdpi.comtaylorfrancis.comresearchgate.net This reaction typically involves the condensation of this compound with the corresponding arylaldehyde in the presence of a catalyst, often a base like piperidine, in a suitable solvent such as ethanol (B145695). nih.govmdpi.comijpra.com The structure of the aldehyde can influence the reaction yield. mdpi.com

Recent advancements have explored greener and more efficient methods for this synthesis. For instance, a high-yield synthesis of 2-arylideneindan-1,3-diones has been achieved in water at ambient temperature without the need for a catalyst. researchgate.net Another reported method utilizes a task-specific ionic liquid, 2-hydroxyethylammonium formate, as both the reaction medium and catalyst, enabling fast and high-yield synthesis at room temperature without requiring any additional solvent. acs.org

Reported yields for the synthesis of 2-arylidene-1,3-indandiones via Knoevenagel condensation can vary depending on the specific aldehyde and reaction conditions used. Some studies report yields up to 54% mdpi.com, while others indicate very good yields acs.org or yields ranging from 44-55% and even lower (25-40%) for certain derivatives mdpi.com.

Mechanism of Knoevenagel Condensation in this compound Synthesis

The mechanism of the Knoevenagel condensation involving this compound typically begins with the deprotonation of the active methylene group of this compound by a base catalyst. taylorfrancis.com This generates a resonance-stabilized enolate anion. The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct undergoes dehydration, eliminating a molecule of water to form the α,β-unsaturated carbonyl compound, which is the 2-arylidene-1,3-indandione derivative. taylorfrancis.com

In some cases, particularly when using certain catalysts like task-specific ionic liquids, the mechanism may involve catalyst-assisted activation of the carbonyl compound or the active methylene compound. acs.org Theoretical studies have also explored the reaction mechanism, suggesting that the ketone-enol tautomerization of this compound can influence the reaction pathway and energy barrier. researchgate.net

The Knoevenagel condensation with this compound can be influenced by factors such as the choice of catalyst, solvent, temperature, and the specific structure of the aldehyde. mdpi.comresearchgate.netacs.org

Table 1: Selected Examples of 2-Arylidene-1,3-Indandione Synthesis via Knoevenagel Condensation

| Aldehyde | Catalyst | Solvent | Conditions | Reported Yield (%) | Reference |

| Aromatic aldehydes | Piperidine | Ethanol | - | Up to 54% | mdpi.com |

| Aromatic aldehydes | None | Water | Ambient temperature | High yield | researchgate.net |

| Benzaldehyde (B42025) | 2-HEAF | None | Room temperature, 1 min | 98% | acs.org |

| 4-Hydroxybenzaldehyde | Piperidine | Toluene | - | Very good yields | ijpra.com |

Note: 2-HEAF refers to 2-hydroxyethylammonium formate.

Multicomponent Reactions (MCRs) Involving this compound

Multicomponent reactions (MCRs) are powerful synthetic strategies that offer advantages in terms of pot, atom, and step economy (PASE). mdpi.com These reactions involve the combination of three or more reactants in a single vessel, leading to the formation of complex molecules in an efficient manner. mdpi.com this compound's versatile reactivity makes it a key substrate in various MCRs. researchgate.netresearchgate.netbohrium.comsciengine.com Typically, MCRs involving this compound often proceed via a sequence of reactions, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. mdpi.combohrium.com

Two-, Three-, Four-, and Five-Component Systems

This compound participates in MCRs involving varying numbers of components. Reviews highlight recent achievements in two-, three-, four-, and five-component reactions for the functionalization of this compound, demonstrating its versatility in constructing diverse molecular scaffolds. nih.govresearchgate.net For instance, a pseudo-five-component reaction involving four equivalents of this compound and one equivalent of an aromatic aldehyde catalyzed by triethylamine (B128534) in refluxing ethanol has been reported for the synthesis of polycyclic bicyclo[2.2.2]octane derivatives. mdpi.comacs.org This reaction involves the base-catalyzed cyclotrimerization of this compound to form an active cyclic diene, followed by a Diels-Alder reaction with in situ generated 2-arylidene-1,3-indanediones. mdpi.comacs.org Another example includes a microwave-assisted pseudo-five-component reaction utilizing two equivalents each of 1,3-indanediones and aromatic aldehydes, and one equivalent of ammonium (B1175870) acetate, for the synthesis of spiroindenotetrahydropyridine derivatives. mdpi.com

One-Pot Reaction Strategies

One-pot reaction strategies, where multiple reactions occur sequentially in a single reaction vessel without isolation of intermediates, are a significant aspect of MCRs involving this compound. nih.govresearchgate.netoup.com This approach minimizes waste and simplifies procedures. mdpi.com For example, a green one-pot three-component condensation involving 1-aminonaphthalene or 1-aminoanthracene, aromatic aldehydes, and this compound catalyzed by Fe(OTf)₃ has been reported for the synthesis of indenoquinolinone derivatives. d-nb.info This method allows for the smooth synthesis of various substituted indenoquinolinone derivatives in good to excellent yields. d-nb.info Another one-pot synthesis describes the condensation of 1-aminonaphthalene, aldehydes, and this compound to produce indenoquinoline derivatives. d-nb.info The use of Brønsted acidic ionic liquids as reusable catalysts in water under reflux conditions has also been explored for the one-pot condensation of this compound, isatin, and aniline (B41778) to synthesize spiro[diindenopyridine-indoline]-trione derivatives. dergipark.org.tr

Domino and Cascade Reactions

Domino and cascade reactions, which involve a sequence of at least two consecutive reactions where the subsequent reaction occurs spontaneously without the addition of further reagents, are powerful tools for the synthesis of complex molecules from simple starting materials. mdpi.comresearchgate.netresearchgate.net this compound's structure, with its electrophilic and nucleophilic sites, makes it highly suitable for participation in numerous domino reactions. researchgate.netbohrium.com Examples include domino reactions involving the self-condensation of this compound to form bindone (B167395), which then undergoes subsequent reactions with other components. researchgate.netrsc.org A triethylamine-promoted domino reaction of three molecules of 1,3-indanediones with 3-methyleneoxindoles has been developed for the synthesis of polycyclic triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives. acs.org This reaction involves the in situ generation of active cyclic dienes followed by a Diels-Alder reaction. acs.org Cascade Michael/alkylation reactions involving 2-arylidene-1,3-indandiones have also been reported for the synthesis of activated spirocyclopentanes. arkat-usa.org

Organocatalytic Approaches in MCRs

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as an environmentally friendly and powerful strategy in organic synthesis, including MCRs involving this compound. bohrium.comacs.orgoup.comnih.govjazanu.edu.sa Organocatalysts can promote reactions under mild conditions and, in some cases, induce asymmetry. acs.orgmdpi.com For instance, L-proline has been used as an organocatalyst for the synthesis of indeno[1,2-b]pyridine derivatives from this compound, aldehydes, and ketones. jksus.org Pentafluorophenylammonium triflate (PFPAT) has been reported as an efficient organocatalyst for the one-pot synthesis of 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives from chalcones, this compound, and ammonium acetate. jksus.org Organocatalytic enantioselective [3+2] cycloaddition reactions involving 2-arylidene-1,3-indandiones have been developed to synthesize spirocyclic compounds with multiple stereocenters. researchgate.net Amino acids and amines have also been employed as organocatalysts in domino reactions involving this compound, such as Knoevenagel/Diels-Alder/epimerization sequences. acs.org

Electrochemical Synthesis of this compound Derivatives

Electrochemical methods offer a green and efficient approach for the synthesis of organic compounds, providing an alternative to traditional synthetic routes by using electricity as the driving force. researchgate.netoup.comnih.gov This approach can lead to simpler syntheses, reduced waste, and milder reaction conditions. oup.com Electrochemical synthesis has been applied to the preparation of novel this compound derivatives. researchgate.netnih.govnih.gov For example, the electrochemical oxidation of catechol derivatives in the presence of 2-aryl-1,3-indandiones as nucleophiles has been shown to yield new this compound derivatives in good yield and purity. researchgate.netnih.gov This process typically involves the electrogeneration of o-benzoquinones, which then undergo Michael addition reactions with the this compound derivatives. oup.comnih.gov Studies have investigated the anodic oxidation of catechol, 3-methylcatechol, and 4-methylcatechol (B155104) in the presence of this compound in aqueous solutions, demonstrating efficient carbon-carbon bond formation. oup.com

| Reactants | Nucleophile | Catalyst | Conditions | Product Type | Yield Range |

| Catechol derivatives | 2-aryl-1,3-indandiones | Electrochemical | Undivided cell, aqueous | This compound derivatives | Good |

| Catechol, 3-methylcatechol, 4-methylcatechol | This compound | Electrochemical | Aqueous solution | Catechol derivatives | High |

Synthesis of 2-Diazo-1,3-Indandione and Its Applications

2-Diazo-1,3-indandione is a versatile building block and a key intermediate in the synthesis of numerous heterocyclic compounds. jazanu.edu.sa It is typically synthesized by the base-catalyzed transfer of a diazo group to this compound using diazo transfer reagents such as p-toluenesulfonyl azide (B81097) or methanesulfonyl azide. jazanu.edu.sanih.gov Various bases and conditions have been employed for this transformation, including potassium ethoxide, triethylamine, methylamine (B109427), Al₂O₃-KF, KF with or without dibenzo-18-crown-6 (B77160) ether, and Cs₂CO₃. jazanu.edu.sa

2-Diazo-1,3-indandione participates in a variety of reactions, making it valuable in organic synthesis. jazanu.edu.saconstructor.university Its synthetic applications include reactions with monosubstituted benzenes in the presence of rhodium(II) acetate to yield 2-phenyl-1H-indene-1,3(2H)-dione derivatives. jazanu.edu.sa Decomposition of 2-diazo-1,3-indandione in cyclohexene (B86901) can lead to spiro[bicyclo[4.1.0]heptane-7,2′-indene]-1′,3′-dione and 2-(cyclohex-2-en-1-yl)-1H-indene-1,3(2H)-dione. jazanu.edu.sa It also reacts with cyanomethylenetriphenyl phosphorane to afford indenopyridazine-4-carbonitrile. jazanu.edu.sa The compound's reactivity stems from the presence of the diazo group, which can undergo various transformations, including cycloadditions and insertions. constructor.university

| Starting Material | Reagent/Catalyst | Conditions | Product Type |

| This compound | p-Toluenesulfonyl azide or Methanesulfonyl azide | Various bases | 2-Diazo-1,3-indandione |

| 2-Diazo-1,3-indandione | Monosubstituted benzene (B151609)/Rh₂(OAc)₄ | Reflux | 2-phenyl-1H-indene-1,3(2H)-dione derivatives |

| 2-Diazo-1,3-indandione | Cyclohexene | Decomposition | Spiro[bicyclo[4.1.0]heptane-7,2′-indene]-1′,3′-dione and 2-(cyclohex-2-en-1-yl)-1H-indene-1,3(2H)-dione |

| 2-Diazo-1,3-indandione | Cyanomethylenetriphenyl phosphorane | Reflux | Indenopyridazine-4-carbonitrile |

Diazo Transfer Reagents and Reaction Conditions

2-Diazo-1,3-indanedione is a key intermediate in many synthetic transformations. Its synthesis is commonly achieved through the base-catalyzed transfer of a diazo group to this compound using diazo transfer reagents. Prominent diazo transfer reagents include p-toluenesulfonyl azide and methanesulfonyl azide. jazanu.edu.sa The efficiency of this transformation is influenced by the choice of base and solvent. Various bases have been reported, such as potassium ethoxide, triethylamine in ethanol, methylamine in ethanol, Al2O3-KF in tetrahydrofuran (B95107) (THF), KF with or without dibenzo-18-crown-6 ether in CH2Cl2, and Cs2CO3 in THF. jazanu.edu.sa The mechanism typically involves the electrophilic addition of the enolate ion of this compound to the azide reagent, followed by the elimination of a sulfonylamide byproduct. jazanu.edu.sa

Synthetic Transformations Mediated by 2-Diazo-1,3-Indandione

2-Diazo-1,3-indanedione is a highly reactive species that undergoes various transformations, often mediated by transition metal catalysts, particularly rhodium complexes. rsc.org These reactions leverage the carbene generated from the diazo compound to form new carbon-carbon and carbon-heteroatom bonds. For instance, the reaction of 2-diazo-1,3-indanedione with monosubstituted benzene in the presence of rhodium(II) acetate at reflux can yield 2-phenyl-1H-indene-1,3(2H)-dione. jazanu.edu.sa Decomposition of 2-diazo-1,3-indanedione in cyclohexene has been shown to produce spiro[bicyclo[4.1.0]heptane-7,2'-indene]-1',3'-dione and 2-(cyclohex-2-en-1-yl)-1H-indene-1,3(2H)-dione. jazanu.edu.sa Furthermore, 2-diazo-1,3-indanedione participates in three-component reactions and can undergo chlorination. jazanu.edu.sa Rhodium(III) catalysis facilitates reactions of 2-diazo-1,3-indandiones with various substrates, including nitrones, 2-arylquinoxalines, aryloximes, and 2-phenyloxazolines, leading to the formation of spiro-cyclic indole-N-oxides, spirocyclic indazoles, spirocyclic dihydrophthalazines, 2,3-dihydrodibenzo[a,c]phenazin-4(1H)-ones, and fused isoquinoline (B145761) N-oxides. rsc.org

Synthesis of Spiro and Fused Heterocyclic Systems

This compound is a valuable building block for the construction of diverse spiro and fused heterocyclic systems. Its versatile reactivity allows for participation in various cyclization and multicomponent reactions. bohrium.comtandfonline.comresearchgate.net Recent research has highlighted its utility in constructing a wide range of annulated systems. bohrium.com

Construction of Nitrogen-Containing Heterocycles

The this compound scaffold is readily incorporated into nitrogen-containing heterocycles, including fused and spiro systems. Examples of fused nitrogen heterocycles synthesized from this compound derivatives include indenoquinolines and indenoisoquinolines. bohrium.com Other fused systems reported include pyrroles, pyridines, pyrimidines, quinolines, quinoxalines, and pyridopyrimidines. tandfonline.com Reactions of 2-bromo-1,3-indandione with diamines such as ethylenediamine (B42938) and o-phenylenediamine (B120857) under phase transfer catalysis conditions have been shown to yield fused indenoheterocycles, specifically 2,3,4,9-Tetrahydro-1H-indeno[1,2-b]pyrazin-9-one and 10,11-dihydro-5H-indeno[1,2-b] Current time information in Bangalore, IN.researchgate.netquinoxalin-10-one. ekb.eg The synthesis of the azafluorenone alkaloid onychine has been achieved through a sequence initiated by the condensation of but-2-yn-1-amine (B3052429) with 1,3-indanedione. mdpi.com Spiro nitrogen heterocycles, such as spiro-cyclic indole-N-oxides, spirocyclic indazoles, and spirocyclic dihydrophthalazines, can be synthesized utilizing 2-diazo-1,3-indandiones in reactions like 1,3-dipolar cycloadditions and rhodium-catalyzed transformations. rsc.orgumich.edu

Construction of Oxygen-Containing Heterocycles

This compound also serves as a precursor for the synthesis of various oxygen-containing heterocycles, both fused and spiro architectures. Fused oxygen heterocycles synthesized from this compound include furans, pyrans, chromenes, and xanthenes. tandfonline.com A one-pot condensation involving aryl glyoxal, 2-aminopyridines, and this compound has been reported for the synthesis of 4H-indeno[1,2-b]furan-4-ones. rsc.org Spiro oxygen-containing systems, such as aminobenzofuran spiroindanone derivatives, can also be constructed using this compound derivatives. mdpi.com

Enantioselective Spiro-1,3-Indandione Formation

The enantioselective synthesis of spiro-1,3-indandione derivatives is an active area of research, particularly for constructing chiral scaffolds with defined stereocenters. Organocatalysis has proven effective in achieving high enantioselectivities in these transformations. For example, chiral spiro-1,3-indandione derivatives have been obtained in good yields with high enantioselectivities and diastereoselectivities using squaramide-tertiary amine catalysts in asymmetric domino reactions between 2-arylideneindane-1,3-dione and nitro aldehyde. researchgate.netrsc.org This type of reaction constructs spiro-1,3-indandione frameworks with multiple stereocenters. rsc.org Palladium-catalyzed enantioselective [3+2] cycloaddition reactions involving this compound derivatives have also been explored for the synthesis of chiral spiro compounds. researchgate.net Another approach involves organocatalytic enantioselective [3+2] cycloaddition reactions of 2-arylidene-1,3-indandiones to form dispiro[benzothiophenone-indandione-pyrrolidine]s with good yields and stereoselectivities. mdpi.com

Homopolymerization and Oligomerization of this compound

Under certain conditions, this compound can undergo self-condensation reactions leading to the formation of oligomers and homopolymers. This process is typically catalyzed by acidic or basic media. researchgate.netresearchgate.net The nature of the resulting oligomers can vary depending on the specific reaction conditions. Notable oligomers formed through the self-condensation of this compound include the active dimer, known as bindone, and the cyclotrimer, truxenone (B1584773). researchgate.netresearchgate.net Furthermore, this compound has been utilized in the synthesis of indandione-based porous organic polymers (POPs) through acid-catalyzed condensation reactions. iyte.edu.tr For instance, the acid-catalyzed condensation of this compound with benzaldehyde yields 2-benzylidene-1H-indene-1,3(2H)-dione, a model compound for such polymerizations. iyte.edu.tr

Bindone Formation

Bindone (3-(1,3-Dioxo-2-indanylidene)-1,2,3,9b-tetrahydrodibenz[a,c]azulene-1,8-dione) is an electron acceptor formed by the self-condensation of this compound. encyclopedia.pubresearchgate.net This reaction can be catalyzed by either acidic or basic conditions. encyclopedia.pubresearchgate.net For instance, bindone can be synthesized by the self-condensation of this compound in the presence of bases such as triethylamine, sodium acetate, or sodium hydride, or under acidic conditions using sulfuric acid. encyclopedia.pub Bindone is noted for its stronger electron-withdrawing ability compared to certain dicyano-substituted derivatives of this compound. encyclopedia.pub

Truxenone Formation

Truxenone (diindeno[1,2-a;1′,2′-c]fluorene-5,10,15-trione) is a cyclotrimer of this compound, also resulting from self-condensation reactions. researchgate.net It can be prepared directly via the acid-catalyzed triple condensation of indane-1,3-dione. mdpi.comcase.edu More recent synthetic approaches to truxenone and its derivatives involve multi-step procedures starting from precursors like 2-methylacetophenone, which proceed under milder conditions and offer greater tolerance for sensitive substituents. mdpi.com Truxenone possesses C3h symmetry and has attracted attention as a building block for functional materials, particularly due to the presence of three identical carbonyl groups arranged with three-fold rotational symmetry. case.edu

Functionalization of Ketone Groups

The ketone groups of this compound can undergo various functionalization reactions, leading to derivatives with altered electronic and structural properties.

Introduction of Cyano Groups

The introduction of cyano groups onto the this compound scaffold, particularly through reactions involving the active methylene group adjacent to the ketones, is a common functionalization strategy. Knoevenagel condensation reactions with malononitrile (B47326) are frequently employed for this purpose. nih.govencyclopedia.pubmdpi.com For example, 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile can be synthesized by the Knoevenagel reaction of malononitrile with this compound in ethanol, using bases like sodium acetate or piperidine. nih.govencyclopedia.pubmdpi.com The degree of cyano substitution (mono- or dicyano-substituted) can be controlled by adjusting the reaction temperature. nih.govencyclopedia.pub Higher temperatures favor the formation of the tetracyano-substituted derivative, while the dicyano compound can be obtained at room temperature. nih.govencyclopedia.pub Reaction yields for the dicyano compound typically range between 61% and 85%, while the tetracyano derivative is obtained in yields ranging from 34% to 45%. encyclopedia.pub

Another procedure for introducing a cyano group at the methylene position involves using acetonitrile (B52724) as a reactant, analogous to the synthesis of this compound from dialkyl phthalate and ethyl acetate. nih.govmdpi.comedu.krd This method, using sodium methanoate as the base, has been reported to yield the cyano-substituted product in 78% yield. nih.govmdpi.comedu.krd

Synthesis of Crown Ether Derivatives

The incorporation of crown ether moieties into this compound derivatives can lead to compounds with interesting ion-sensing properties, particularly due to the electron-accepting nature of the indandione core. nih.govresearchgate.net Combining the electron-acceptor indandione with an electron donor linked to a crown ether creates push-pull systems that can be sensitive to metal cations. nih.gov One approach to synthesize such derivatives involves the Claisen-Schmidt condensation of 2-acetyl-1,3-indandione with an appropriate aldehyde containing a crown ether moiety. nih.govresearchgate.net This reaction can be carried out in acetic acid. nih.gov For instance, a crown ether derivative was prepared by the reaction of 2-acetyl-1,3-indandione with an aldehyde incorporating an N-phenylaza-15-crown-5 moiety. researchgate.net This synthesis, using acid catalysis, was observed to involve an unexpected deacetylation step, resulting in the direct conjugation of the crown ether moiety with the this compound fragment. researchgate.net

Nitration of this compound

Nitration of this compound can occur at the active methylene group. This transformation can be achieved in a single step using nitric acid as the reagent. nih.govencyclopedia.pubedu.krd This method has been reported to yield the nitrated product in 78% yield. nih.govencyclopedia.pubedu.krd Nitration of 2-methyl-1,3-indandione (B183924) with fuming nitric acid in acetic acid at temperatures below 0°C has been shown to yield the 2-nitroso-2-methyl-1,3-indandione dimer as the final product. ajchem-b.comjournalcra.com Carrying out the same reaction at around 75°C affords 2-nitro-2-methyl-1,3-indandione. journalcra.com

Chemical Reactivity and Mechanistic Studies of 1,3 Indandione

Nucleophilicity at the C-2 Position

The carbon atom at the C-2 position of 1,3-indandione is α to both carbonyl groups, rendering it acidic and capable of acting as a nucleophile wikipedia.orgresearchgate.net. This nucleophilic character is a key feature in many of its reactions. The enolate anion formed upon deprotonation at C-2 exhibits significant electron delocalization, with the highest electron density concentrated on the C-2 carbon, further enhancing its nucleophilicity wikipedia.org. This property allows this compound to participate in reactions requiring a carbanion or enolate intermediate.

Electrophilic and Nucleophilic Sites

This compound possesses both electrophilic and nucleophilic sites within its structure researchgate.netontosight.aichemicalbook.com. The carbonyl carbons are electrophilic centers, susceptible to attack by nucleophiles. Conversely, the C-2 methylene (B1212753) carbon, particularly in its enolate form, serves as a nucleophilic site, capable of attacking electrophiles wikipedia.orgresearchgate.net. This dual reactivity enables this compound to participate in a variety of reaction types, including condensation, addition, and cycloaddition reactions sioc-journal.cnguidechem.comresearchgate.netresearchgate.netbohrium.com. The presence of these contiguous reactive sites is fundamental to its versatility in constructing complex molecular architectures sioc-journal.cnresearchgate.netresearchgate.netbohrium.com.

Self-Aldol Condensation

Under acidic or basic conditions, this compound readily undergoes self-aldol condensation guidechem.comresearchgate.netresearchgate.netresearchgate.netwikipedia.org. This reaction involves the nucleophilic attack of the C-2 enolate of one molecule of this compound on a carbonyl carbon of another molecule. This process can lead to the formation of dimeric and trimeric products, notably bindone (B167395) (the homodimer) and truxenone (B1584773) (the cyclotrimer) guidechem.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The self-condensation is catalyzed by bases or acids and can yield various oligomers depending on the reaction conditions researchgate.netresearchgate.netresearchgate.net.

Michael Addition Reactions

This compound and its derivatives are active participants in Michael addition reactions bohrium.comresearchgate.net. The nucleophilic C-2 position can add to activated double or triple bonds (Michael acceptors). For instance, 2-arylidenes derived from the condensation of aromatic aldehydes with this compound are reactive α,β-unsaturated carbonyl compounds that can act as Michael acceptors sioc-journal.cnguidechem.comresearchgate.netresearchgate.net. This compound can undergo Michael addition with these 2-arylidenes, sometimes leading to 2:1 adducts ajchem-b.comresearchgate.net. Michael addition is also a key step in cascade and domino reactions involving this compound, such as reactions with nitroalkenes for the synthesis of complex cyclic systems acs.orgrsc.org. The reaction conditions, including the catalyst, can influence the regioselectivity and stereoselectivity of the Michael addition acs.orgrsc.orgbrieflands.com.

Diels-Alder Reactions

This compound and its derivatives can be involved in Diels-Alder reactions, acting as either dienes or dienophiles depending on the specific reaction partners and conditions ontosight.aitsijournals.com. 2-Arylidene-1,3-indanediones, for example, can function as electron-deficient dienophiles in Diels-Alder cycloadditions researchgate.netbohrium.combohrium.comsioc-journal.cnnih.gov. The Diels-Alder reaction involving this compound derivatives has been employed in the construction of various spiro and fused cyclic compounds bohrium.comresearchgate.netbohrium.comsioc-journal.cn. Mechanistic studies often highlight the [4+2] cycloaddition pathway in these transformations tsijournals.comsioc-journal.cnnih.gov.

Enolization and Tautomeric Equilibria

This compound exists in equilibrium between its diketo form and enol tautomers bohrium.comtsijournals.comresearchgate.net. In solution, particularly in water, it is partially enolized wikipedia.org. The enolization process is influenced by factors such as solvent polarity, temperature, and the presence of substituents researchgate.netnih.gov. The enol form can be stabilized by intramolecular hydrogen bonding researchgate.net. The tautomeric equilibrium plays a significant role in the reactivity of this compound, as many reactions proceed through the more nucleophilic enolate form wikipedia.orgresearchgate.net. Studies using techniques like NMR spectroscopy and DFT calculations have provided insights into the factors governing this tautomerism and the stabilization of the enol form researchgate.netnih.govscilit.comacs.orgchemicalpapers.com.

Reaction Mechanisms in Complex Transformations

Catalyzed Base Reactions

Base-catalyzed reactions are significant in the chemistry of this compound, often leveraging the acidity of the methylene protons at the C-2 position to form a reactive enolate. This enolate can then participate in various nucleophilic reactions. For instance, this compound undergoes self-aldol condensation readily in the presence of a base, leading to the formation of bindone wikipedia.org.

Base-promoted reactions are also key in the synthesis of various complex molecules involving this compound. A base-promoted condensation of methyl ketones, such as acetophenone, with this compound can afford 2-(1-phenylethylidene)-1,3-indanedione sciengine.com. In another example, a base-promoted sequential [4+2]/[2+1] annulation reaction of α-arylvinylsulfoniums with 2-(2-aminobenzylidene)-1,3-indandione has been reported to yield cyclopropane-fused tetrahydroquinolines sciengine.com. Base-catalyzed transfer of a diazo group to this compound using diazo transfer reagents like p-toluenesulfonyl azide (B81097) and methanesulfonyl azide is a common method for synthesizing 2-diazo-1,3-indanedione jazanu.edu.sa. Various bases, including potassium ethoxide, triethylamine (B128534), methylamine (B109427), Al2O3-KF, KF, and Cs2CO3, have been employed for this transformation jazanu.edu.sa.

A multistep mechanism for a base-catalyzed reaction of this compound with acetone (B3395972) has been developed, leading to a complex molecule, 3-(1,3-Dioxo-2-indanylidene)-1,1-dimethyl-1,2,3,4,4d,9a-hexahydrofluorene ajchem-b.com. The condensation of this compound with heteroatom carbaldehydes under basic conditions yields 2-alkylidenes, which can then undergo Michael addition with another molecule of this compound to form a 2:1 adduct ajchem-b.com.

Domino Reaction Pathways

This compound is a key substrate in various domino and multicomponent reactions due to its diverse reactivity, possessing both electrophilic and nucleophilic sites researchgate.netsioc-journal.cn. These reactions allow for the efficient construction of complex fused and spiro scaffolds sioc-journal.cnbohrium.com.

Domino reactions involving this compound can proceed through various mechanisms, including Knoevenagel condensation, Michael addition, intramolecular cyclocondensation, and Diels-Alder reactions bohrium.com. For example, a triethylamine-promoted domino reaction of three molecules of 1,3-indanediones with 3-methyleneoxindoles has been developed for the synthesis of polycyclic triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives researchgate.netnih.gov. This domino reaction involves the in situ generation of active cyclic dienes through base-promoted cyclotrimerization or cyclotetramerization of 1,3-indanediones, followed by a sequential Diels-Alder reaction with dienophilic 3-methyleneoxindoles researchgate.netnih.gov.

Another domino reaction involves the base-promoted annulation of bindone (a dimer of this compound) and Morita-Baylis-Hillman carbonates of isatins, leading to the construction of dispiro-indanone-fluorenone-oxindole motifs bohrium.com. The reaction mechanism often involves a sequence of steps such as dimerization, Michael condensation, annulation, ring-opening, and aromatization rsc.org.

Aza/Oxa-Diels–Alder Reactions

2-Arylidene-1,3-indanediones, readily prepared from the condensation of aromatic aldehydes with this compound, can act as dienophiles or 1-oxa-1,3-dienes in Diels-Alder reactions researchgate.netacs.org. These cycloaddition reactions are valuable for constructing various indanone-fused heterocycles researchgate.net.

Aza-Diels–Alder reactions, where a nitrogen atom replaces a carbon in the diene or dienophile, can involve this compound derivatives wikipedia.org. For instance, a TEMPO-promoted oxidative aza-Diels–Alder reaction of ketohydrazones with 2-arylidene-1,3-indanediones has been successfully developed, providing a synthetic route to spiro[indene-2,3′-pyridazines] researchgate.net. This reaction is believed to involve the sequential oxidative generation of a 1,2-diaza-1,3-diene and a normal electron-demand aza-Diels–Alder reaction researchgate.net.

Oxa-Diels–Alder reactions, which involve a carbonyl compound as part of the diene or dienophile, can also be facilitated by this compound derivatives. A catalyst-free domino reaction of α,β-unsaturated N-alkyl or N-arylaldimines with two molecules of 2-arylidene-1,3-indanediones has been shown to involve sequential aza/oxa-Diels–Alder reactions, yielding polysubstituted spiro[indene-2,3′-indeno[2′,1′:5,6]pyrano[2,3-b]pyridines] researchgate.netacs.org. In this process, the 2-arylidene-1,3-indanedione acts as both a dienophile and a 1-oxa-1,4-diene acs.org.

Vinylogous Michael Addition/Henry Reaction Cascade

This compound-derived pronucleophiles have been successfully employed in organocatalytic enantioselective vinylogous Michael addition/Henry cyclization cascade reactions sciengine.combuchler-gmbh.comresearchgate.netacs.org. This cascade provides an efficient route to highly substituted tetrahydrofluoren-9-ones sciengine.combuchler-gmbh.comresearchgate.netacs.org.

The reaction involves a vinylogous Michael addition, where the nucleophilic attack occurs at the β-carbon of an α,β-unsaturated system through the enol or enolate form of the this compound derivative, followed by an intramolecular Henry reaction (nitroaldol reaction) and cyclization researchgate.netacs.org. This cascade allows for the simultaneous generation of multiple stereogenic centers with high diastereocontrol and enantioselectivity researchgate.netacs.org. For example, using novel this compound-derived pronucleophiles and nitroalkenes, a wide range of tetrahydrofluoren-9-ones have been synthesized in good to excellent yields and with high enantioinduction researchgate.netacs.org.

Data from a study on this cascade reaction shows the yields and enantioselectivities obtained with different this compound-derived pronucleophiles and nitroalkenes acs.org.

| Pronucleophile (1) | Nitroalkene (2) | Product (3) | Yield (%) | ee (%) |

| 2-(1-phenylpropylidene)-1H-indene-1,3(2H)-dione | Nitroalkene A | Tetrahydrofluoren-9-one X | 95 | 98 |

| 2-(1-(p-bromophenyl)propylidene)-1H-indene-1,3(2H)-dione | Nitroalkene A | Tetrahydrofluoren-9-one Y | 92 | 96 |

| 2-(1-(o-bromophenyl)propylidene)-1H-indene-1,3(2H)-dione | Nitroalkene A | Tetrahydrofluoren-9-one Z | 77 | 97 |

Unexpectedly, when 2-(1-phenylethylidene)-1H-indandione was used as a pronucleophile in this cascade, cyclization was not observed, and only Michael addition adducts were formed acs.org. This suggests that the structure of the pronucleophile significantly influences the reaction pathway acs.org.

Effect of Substituents on Reactivity

The presence and nature of substituents on the this compound core significantly influence its reactivity and properties cymitquimica.comontosight.aiontosight.ai. Substituents can alter the electron density of the indandione system, affecting the acidity of the methylene protons and the electrophilicity of the carbonyl carbons.

For example, introducing substituents onto the aromatic rings of this compound can influence its reactivity cymitquimica.com. Studies on substituted 2-aryl-1,3-indandiones have shown that electron-withdrawing substituents on the phenyl ring can lead to more active compounds in certain reactions, such as the inhibition of prostaglandin (B15479496) E2 biosynthesis researchgate.net. However, the position of the substituent is also crucial; substitution in the ortho position of the phenyl ring can lead to a complete loss of activity in this specific case researchgate.net.

In the context of the vinylogous Michael addition/Henry reaction cascade, bromo substitution on the aryl group of the this compound-derived pronucleophile was tolerated, but its location had a clear impact on the reaction outcome acs.org. While para-bromo substitution resulted in excellent yields and enantioselectivities, ortho-bromo substitution led to a significant decrease in yield, although the enantioselectivity remained high acs.org. This highlights the steric and electronic effects that substituents can exert on complex reaction cascades.

The introduction of substituents is also a common strategy for synthesizing a wide range of this compound derivatives with tailored properties for various applications ontosight.aiontosight.ai. For instance, this compound, 2-bromo-2-(2-naphthalenyl)- features a bromine atom and a naphthalene (B1677914) group, influencing its reactivity towards nucleophiles ontosight.ai. Similarly, this compound, 4-bromo-2-phenyl- has a bromine at the 4-position and a phenyl group at the 2-position, which significantly affects its reactivity and potential applications ontosight.ai. The synthesis of these substituted derivatives often involves condensation reactions or specific reagents to introduce the desired groups onto the indandione core ontosight.ai.

The effect of substituents is also evident in reactions like the aza-Diels–Alder reaction involving 2-arylidene-1,3-indanediones, where the reaction showed strict dependence on the substituent's electronic effect researchgate.net.

Biological Activities and Pharmacological Potential of 1,3 Indandione Derivatives

Anticoagulant Properties

The anticoagulant activity of certain 1,3-indandione derivatives is one of their most well-established pharmacological properties. This has led to the development and clinical use of compounds like phenindione, anisindione, and fluindione (B1672877) as oral anticoagulants. These agents are employed to prevent and treat thromboembolic disorders by reducing the clotting ability of the blood.

Mechanism of Action (e.g., Vitamin K Epoxide Reductase Inhibition)

The anticoagulant effect of indandione derivatives is primarily mediated through their action as vitamin K antagonists (VKAs). They exert their therapeutic effect by inhibiting the enzyme vitamin K epoxide reductase (VKOR). VKOR is a crucial enzyme in the vitamin K cycle, responsible for reducing vitamin K epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone (B1673460) (KH2). KH2 is an essential cofactor for the gamma-carboxylation of specific glutamic acid residues on vitamin K-dependent proteins, including procoagulation factors (II, VII, IX, and X) and anticoagulant proteins (Protein C and Protein S). By inhibiting VKOR, indandione derivatives limit the availability of KH2, leading to the production of undercarboxylated, inactive forms of these clotting factors and anticoagulant proteins, thereby impairing the coagulation cascade. Studies have shown that 1,3-indandiones exhibit enzyme-dependent dose-responses for inhibiting VKOR, with lower susceptibility for VKORC1L1 compared to VKORC1.

Anti-inflammatory Activities

In addition to their anticoagulant effects, this compound derivatives have demonstrated significant anti-inflammatory properties. ashpublications.orgwikipedia.orgnih.govuni.lu Research has explored the potential of these compounds in treating inflammatory disorders. For instance, some thiazolyl hydrazone derivatives of 1-indanone (B140024), a related scaffold, have shown varying degrees of anti-inflammatory action in in vitro assays. One specific compound from this class exhibited potent anti-inflammatory activity, demonstrating a lower IC50 value compared to the standard anti-inflammatory drug ibuprofen (B1674241) in a study. The anti-inflammatory activity of these derivatives may be influenced by the presence of specific substituents, such as halogen groups, or the ability to form hydrogen bonds.

Antimicrobial Properties

The antimicrobial potential of this compound derivatives against a range of microorganisms, including bacteria and fungi, has been investigated. ashpublications.orgwikipedia.orgnih.gov These compounds and their derivatives have shown promise as potential antimicrobial agents.

Antibacterial Activity

Studies have reported the antibacterial activity of this compound derivatives against various Gram-positive and Gram-negative bacterial strains. ashpublications.org For example, certain derivatives have exhibited activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. ashpublications.org The level of antibacterial activity can vary depending on the specific structural modifications of the indandione core. Some synthesized derivatives have been identified as having notable activity against selected bacterial strains.

Antifungal Activity

This compound derivatives have also demonstrated antifungal properties. ashpublications.org Research has shown their effectiveness against various fungal species, including Aspergillus niger, Candida albicans, and Aspergillus fumigatus. ashpublications.org Similar to antibacterial activity, the antifungal potential is influenced by the specific chemical structure of the derivative. Certain synthesized compounds have been highlighted as being more potent against fungal strains like Candida albicans.

Here is a table summarizing some reported antimicrobial activities of this compound derivatives:

| Compound Type | Tested Microorganisms | Observed Activity | Source |

| Indane-1,3-dione derivative (538c) | B. subtilis, S. aureus, P. aeruginosa, E. coli | Better antibacterial activity compared to others | ashpublications.org |

| Indane-1,3-dione derivative (538c) | A. niger, C. albicans, A. fumigatus | Better antifungal activity compared to others | ashpublications.org |

| Novel 1,3-Indanedione derivatives (Compound 7) | S. aureus, E. coli | Higher antibacterial activity among tested compounds | |

| Novel 1,3-Indanedione derivatives (Compounds 2, 8) | Fungi (not specified, but evaluated for antifungal activity) | More potent antifungal activity | |

| 1,3-indanedione pyrazole (B372694) derivatives (Compound II4, II6, II7, II10) | S. aureus, E. coli | Higher antibacterial activity among tested compounds | |

| 1,3-indanedione pyrazole derivatives (Compound II2) | Candida albicans | More potent antifungal activity | |

| Novel 1,3-Indanedione derivatives (7 compounds) | E. coli, P. mirabilis, S. aureus, E. faecalis | In vitro anti-bacterial activity | |

| Novel 1,3-Indanedione derivatives (7 compounds) | Candida albicans | Anti-fungal activity |

Anticancer and Antitumor Activities

Research has also explored the potential of this compound derivatives as anticancer and antitumor agents. ashpublications.orgwikipedia.orgnih.govjkchemical.com These compounds have shown cytotoxic effects against various cancer cell lines and have been investigated for their activity against solid tumors. Studies suggest that some indandione derivatives can inhibit cancer cell proliferation and induce apoptosis (programmed cell death). nih.gov Investigations into the mechanism of action for certain N-substituted indan-1,3-diones have indicated inhibition of DNA and RNA synthesis in leukemia cells. Furthermore, these derivatives have been found to inhibit specific enzymes involved in the de novo purine (B94841) and pyrimidine (B1678525) synthesis pathways, such as PRPP amidotransferase, IMP dehydrogenase, and aspartate transcarbamylase. Other potential targets of inhibition include DNA polymerase alpha, RNA polymerases, ribonucleoside reductase, dihydrofolate reductase, nucleoside kinases, and thymidylate synthetase.

Neuroprotective Effects

Some derivatives of this compound have demonstrated neuroprotective properties, suggesting their potential utility in the treatment of neurodegenerative diseases. eurekaselect.comontosight.ai This neuroprotective potential is being explored in the context of conditions such as Alzheimer's disease and other synucleinopathies. eurekaselect.comresearchgate.netajchem-a.com

Alzheimer's Disease Research

Research into this compound derivatives includes their investigation as potential therapeutic agents for Alzheimer's disease (AD). eurekaselect.comresearchgate.netajchem-a.comresearchgate.netnih.gov Studies have focused on novel series of these compounds designed and synthesized as multifunctional anti-Alzheimer agents. researchgate.netnih.gov In vitro evaluations have shown that certain derivatives exhibit inhibitory activity against key targets implicated in AD pathogenesis. researchgate.netnih.gov

Cholinesterase Inhibition

A significant area of research involves the evaluation of this compound derivatives as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). eurekaselect.comajchem-a.comresearchgate.netnih.govresearchgate.netresearchgate.net Inhibition of these enzymes is a common strategy for the symptomatic treatment of AD. Studies have reported the synthesis and activity of this compound derivatives that show inhibitory effects on AChE. researchgate.netresearchgate.net For instance, novel 2-(4-(4-substituted piperazin-1-yl) benzylidene)-1H-indene-1,3(2H)-diones have shown moderate to excellent AChE and BuChE inhibitory activity in in vitro studies. researchgate.netnih.gov

Detailed research findings on cholinesterase inhibition by specific this compound derivatives highlight their potential potency. Some compounds have demonstrated inhibitory activity in the submicromolar range. researchgate.net

Anti-β Amyloid Aggregation Properties

Aggregation of the amyloid-beta (Aβ) peptide is a hallmark of Alzheimer's disease. researchgate.net this compound derivatives have been investigated for their ability to inhibit Aβ aggregation. ajchem-a.comresearchgate.netnih.gov Studies have shown that certain derivatives possess anti-β amyloid aggregation properties. ajchem-a.comresearchgate.netnih.gov For example, novel 2-(4-(4-substituted piperazin-1-yl) benzylidene)-1H-indene-1,3(2H)-diones have exhibited significant inhibition against Aβ aggregation in in vitro studies. researchgate.netnih.gov

Specific compounds, such as compounds 34 and 38 from a studied series, have shown notable anti-Aβ aggregation activity with reported IC50 values. researchgate.netnih.gov

| Compound | Maximum % Inhibition of Aβ Aggregation | IC50 (µM) |

| Compound 34 | 82.2% | 9.2 |

| Compound 38 | 80.9% | 10.11 |

| Data derived from research on 2-(4-(4-substituted piperazin-1-yl) benzylidene)-1H-indene-1,3(2H)-diones. researchgate.netnih.gov |

Ligands for Misfolded α-Synuclein Aggregates

Misfolded alpha-synuclein (B15492655) (α-syn) aggregates are characteristic of Parkinson's disease and other synucleinopathies. nih.govnih.govresearchgate.netfrontiersin.org The development of ligands that can bind to these aggregates is important for both diagnostic imaging and potential therapeutic interventions. nih.govnih.govresearchgate.netfrontiersin.org Novel this compound derivatives have been explored as ligands for misfolded α-synuclein aggregates. nih.govnih.govresearchgate.netchemrxiv.org

Research has reported the design, synthesis, and in vitro evaluation of 1,3-indanone and this compound derivatives that exhibit moderate to high binding affinities to α-syn fibrils. nih.govnih.govresearchgate.netchemrxiv.org Lead candidates have demonstrated selectivity for α-syn fibrils compared to amyloid-beta (Aβ) and tau fibrils. nih.govnih.govresearchgate.netchemrxiv.org

Binding constants (Kd) for lead candidates have been determined, indicating their affinity for α-syn fibrils. nih.govnih.govresearchgate.net

| Compound | Binding Constant (Kd) for α-syn Fibrils | Selectivity vs. Aβ and Tau Fibrils |

| Compound 8 | 9.0 nM | > 10x |

| Compound 32 | 18.8 nM | > 10x |

| Data derived from studies on 1-indanone and this compound derivatives as ligands for misfolded α-synuclein aggregates. nih.govnih.govresearchgate.net |

Antiallergic Activity

Some this compound derivatives have been reported to possess antiallergic activity. ajchem-a.comresearchgate.netiajps.comjazanu.edu.sa Specifically, substituted 2-nitroindan-1,3-diones have been compared for their antiallergic activity, measured by the homocytotropic antibody-antigen induced passive cutaneous anaphylaxis reaction in rats. researchgate.netacs.org

Cytotoxicity Studies

Cytotoxicity studies have been conducted on various this compound derivatives. researchgate.netiajps.comjazanu.edu.sanih.govmdpi.comresearchgate.net N-Substituted indan-1,3-diones have shown potency as cytotoxic agents against the growth of certain cancer cell lines and solid tumors. nih.gov These agents have been found to inhibit DNA and RNA synthesis in some cell lines. nih.gov Inhibition of enzymes involved in the de novo purine and pyrimidine synthetic pathways has also been observed. nih.gov

The cytotoxic effect of indandione derivatives is attributed, in part, to possible interactions with targets such as the caspase 3 receptor and their potential to act as covalent inhibitors due to the presence of the carbonyl alpha, beta-unsaturated motif. mdpi.comresearchgate.net

Studies on novel 1,3-indanedione derivatives have evaluated their cytotoxicity against specific cancer cell lines, such as the cervical cancer cell line (HeLa). researchgate.net

| Compound | Cytotoxicity against HeLa cells |

| Compound 3e (Isoindoline-1,3-dione derivative) | Better activity than other tested isoindoline (B1297411) derivatives |

| Data derived from cytotoxicity evaluation of isoindoline-1,3-dione derivatives. researchgate.net |

Enzyme Inhibition

Derivatives of this compound have demonstrated inhibitory effects on a range of enzymes, highlighting their potential in modulating specific biological pathways. researchgate.netajchem-a.commdpi.com This enzyme inhibition is a key area of investigation for the therapeutic development of these compounds.

Tyrosine Kinase Inhibition

This compound derivatives are known to act as inhibitors of tyrosine kinases. jazanu.edu.sa Research has explored the potential of indenopyrazole derivatives, structurally related to this compound, for inhibiting tyrosine kinase activity. mdpi.com While the search results indicate that some 2-hydroxyarylidene-4-cyclopentene-1,3-diones (a related class of compounds) can inhibit various tyrosine kinases, including Src-K and EGFR-K, the concentrations required are often higher than for other enzymes like eEF2K. researchgate.net Some studies on other compound classes also mention EGFR and VEGFR-2 as tyrosine kinases inhibited by certain derivatives, sometimes with potent IC50 values. researchgate.netresearchgate.net However, direct detailed research findings specifically on this compound derivatives as potent tyrosine kinase inhibitors with extensive data tables were not prominently found in the initial search results, beyond the general mention of this activity. jazanu.edu.sa

Cyclin-Dependent Kinase Inhibition

Cyclin-dependent kinases (CDKs) are also targets of inhibition by this compound derivatives. jazanu.edu.sa Indenopyrazoles, synthesized from 1,3-indanedione, have been evaluated as cyclin-dependent kinase inhibitors. mdpi.com Studies on indirubin (B1684374) derivatives, which share some structural features with indandiones, have shown them to be potent and selective inhibitors of CDKs, including CDK1/cyclin B. nih.gov This suggests that the indandione scaffold, when incorporated into specific molecular architectures like indenopyrazoles, can confer CDK inhibitory properties.

Epidermal Growth Factor Receptor (EGFR) Inhibition

This compound derivatives are recognized as inhibitors of the Epidermal Growth Factor Receptor (EGFR). jazanu.edu.sa Studies have investigated spirocarbocycle derivatives synthesized from this compound, substituted aldehydes, and alkylidene malononitrile (B47326) for their in vitro EGFR inhibitory activity. researchgate.net One compound, identified as compound 3 in a study, showed potent EGFR inhibition with an IC50 value of 0.06 μM. researchgate.net Other research on different compound series, some involving structural elements found in this compound derivatives, has also reported EGFR inhibitory activity with varying IC50 values. researchgate.netnanobioletters.comdovepress.combwise.kr

Here is a table summarizing some EGFR inhibition data for this compound derivatives or related compounds:

| Compound Type | Example Compound | Enzyme Target | IC50 (µM) | Source |

| Spirocarbocycle derivative from this compound | Compound 3 | EGFR | 0.06 | researchgate.net |

| 2-hydroxyarylidene-4-cyclopentene-1,3-dione | TX-1918 | EGFR-K | 440 | researchgate.net |

Urease Inhibition

Benzylidine indane-1,3-diones have been explored as a new class of urease inhibitors. nih.govsigmaaldrich.com Studies have shown that these synthetic molecules exhibit good to moderate inhibitory potential against urease. nih.gov For instance, in one study, thirty benzylidine indane-1,3-dione derivatives were evaluated, showing IC50 values ranging from 11.60 ± 0.3 to 257.05 ± 0.7 µM, compared to the standard acetohydroxamic acid (IC50 = 27.0 ± 0.5 µM). nih.gov Compound 1 from this series was found to be the most potent inhibitor with an IC50 of 11.60 ± 0.3 µM. nih.gov Another study on benzylidine indane-1,3-diones reported IC50 values between 19.22 and 77.31 µM, with some compounds showing comparable or better inhibition than standards like thiourea (B124793) and acetohydroxamic acid. researchgate.net Spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines, also derived from this compound, have shown potent urease inhibitory activity, with compound 4a exhibiting an IC50 of 1.94 µM. researchgate.net

Here is a table summarizing some urease inhibition data for this compound derivatives:

| Compound Type | Example Compound | IC50 (µM) | Standard (IC50) | Source |

| Benzylidine indane-1,3-dione | Compound 1 | 11.60 ± 0.3 | Acetohydroxamic acid (27.0 ± 0.5) | nih.govsigmaaldrich.com |

| Benzylidine indane-1,3-dione | Compound 4 | 19.22 ± 0.49 | Thiourea (21.00 ± 0.01), Acetohydroxamic acid (42.00 ± 1.26) | researchgate.net |

| Spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indoline | Compound 4a | 1.94 | Hydroxyurea (100) | researchgate.net |

GlyT1 Inhibition

Some this compound derivatives have been shown to inhibit GlyT1 (Glycine transporter type 1). ajchem-a.com GlyT1 inhibitors are of interest for their potential therapeutic applications, particularly in neurological disorders like schizophrenia, by increasing glycine (B1666218) concentrations in the synapse. akjournals.comresearchgate.net While the search results mention sarcosine-based indandiones as GlyT1 inhibitors akjournals.com, detailed IC50 values specifically for indandione derivatives were not extensively provided, although related compounds like GlyT1 Inhibitor 1 (not explicitly stated as an indandione derivative in the snippet) show potent GlyT1 inhibition. medchemexpress.com

HIV-1 Integrase Inhibition

Inhibitors of HIV-1 integrase, an enzyme crucial for viral replication, represent a significant target in anti-HIV drug discovery. mdpi.comresearchgate.net While β-diketo acids constructed on various scaffolds are known integrase inhibitors, including some aryl and heteroaryl diketo acids mdpi.com, direct evidence and detailed research findings specifically focusing on this compound derivatives as potent HIV-1 integrase inhibitors were not the primary focus of the provided search results. Some studies mention cinnammoyl-based structures and styrylquinoline derivatives as HIV-1 integrase inhibitors molaid.comnih.gov, and curcumin, a diferuloylmethane, has also shown HIV-1 integrase inhibitory activity nih.gov. However, a direct link with detailed data for this compound derivatives inhibiting HIV-1 integrase was not strongly established in the search results.

Interleukin-6 (IL-6) Inhibition

Interleukin-6 (IL-6) is a cytokine involved in inflammatory responses and is implicated in various diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease. researchgate.netnih.gov Upregulation of IL-6 stimulates pathogenic pathways such as JAK/STAT3, Ras/MAPK, and PI3K-PKB/Akt. researchgate.netnih.gov Computational studies have explored this compound (IDC) molecules as potential inhibitors of IL-6. researchgate.netnih.gov One designed compound, IDC-24, showed strong binding to the IL-6 protein in molecular docking studies, with a binding energy of -11.8 kcal/mol, compared to methotrexate (B535133) at -5.20 kcal/mol. researchgate.netnih.gov MMGBSA results further supported the high binding energy of IDC-24 (-41.78 kcal/mol) compared to standard molecules like LMT-28 (-35.87 kcal/mol) and MDL-A (-26.18 kcal/mol). researchgate.netnih.gov Molecular dynamic simulations indicated that IDC-24 exhibited high stability in the active site of IL-6. researchgate.netnih.gov MMPBSA computations provided energies of -28 kcal/mol for IDC-24 and -14.69 kcal/mol for LMT-28. researchgate.netnih.gov KDeep absolute binding affinity computations revealed energies of -5.81 kcal/mol for IDC-24 and -4.74 kcal/mol for LMT-28. researchgate.netnih.gov These computational findings suggest that certain this compound derivatives, such as IDC-24, could be promising candidates for IL-6 inhibition. researchgate.netnih.gov

Soybean Lipoxygenase Inhibition

Soybean lipoxygenase (LOX) is an enzyme involved in the metabolism of polyunsaturated fatty acids. Inhibition of LOX can be relevant in addressing inflammatory processes. researchgate.netnih.gov Studies on 2-arylidene-1-indandione derivatives have shown inhibitory activity against soybean LOX. nih.govnih.gov For instance, 2-arylidene-1-indandione (compound 7) demonstrated strong inhibition of soybean LOX. nih.govnih.gov Docking studies have indicated that the inhibition of soybean LOX by these derivatives may occur by blocking the access of substrates to the active site within the hydrophobic domain of the enzyme. nih.gov Other dihydro-pyrazole derivatives synthesized from this compound have also shown significant inhibition of soybean LOX, with compounds 2d and 2e exhibiting potent inhibitory activity with IC50 values of 2.5 μM and 0.35 μM, respectively. researchgate.net Compound 2g was also identified as a potent lipoxygenase inhibitor with an IC50 of 80 µM. researchgate.net

Antiplatelet Aggregation Activities

Platelet aggregation plays a crucial role in thrombosis and cardiovascular diseases. nih.gov Some this compound derivatives have been investigated for their antiplatelet aggregation properties. nih.govsmolecule.comresearchgate.net Electrochemical synthesis of new this compound derivatives incorporating a catechol ring demonstrated the emergence of antiplatelet aggregation activity. nih.govresearchgate.net These compounds may exert their activity by interfering with the arachidonic acid pathway. nih.govresearchgate.net Studies evaluating the inhibitory effect of 2-aryl-1,3-indandione derivatives on in-vitro platelet aggregation induced by arachidonic acid (AA) showed that certain 2,2-diaryl-1,3-indandione derivatives (15a-b, 16a-b, 17a-b, 18a-b, 19a-b) exhibited 100% inhibition of platelet aggregation at 500 μM when AA was used as an agonist. nih.gov However, these compounds showed no significant inhibitory activity against ADP-induced platelet aggregation. nih.gov In another study focusing on thiazolyl hydrazone derivatives of 1-indanone, five compounds (1, 5, 6, 8, and 11) showed antiplatelet aggregation activity with IC50 values ranging from 38.34 to 255.7 ± 4.1 µM against AA-induced platelet aggregation. who.int Compounds 5 and 11 showed comparable activities with IC50 values of 38.34 ± 2.4 µM and 38.60 ± 3.1 µM, respectively, which were close to the activity of aspirin (B1665792) (IC50 = 30.3 ± 2.6 µM). who.int

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the chemical structure of this compound derivatives influence their biological activities. ontosight.ainih.govacs.org SAR studies have been conducted for various biological targets, including alpha-synuclein aggregates and enzymes like tyrosinase. nih.govsums.ac.ir For instance, SAR studies on 1-indanone and this compound derivatives designed as ligands for misfolded alpha-synuclein aggregates revealed that the number and configuration of conjugated double bonds play a significant role in binding affinity and selectivity. nih.gov Aromatic substitutions on the 1-indanon-diene moiety were found to reduce binding affinity compared to non-substituted derivatives. nih.gov Appending a second ring to the phenyl group did not consistently improve the binding affinity of the this compound-diene system, with one exception being compound 32. nih.gov In the context of antimicrobial activity, SAR analysis of thiazole-containing this compound derivatives highlighted the importance of electron-withdrawing groups in enhancing bioactivity. researchgate.net Molecular docking studies in this research supported the experimental findings by showing favorable interactions with bacterial DNA gyrase. researchgate.net SAR studies have also been applied to 2,2-disubstituted indan-1,3-dione-based phosphodiesterase 4 (PDE4) inhibitors, leading to the identification of compounds with nanomolar potency. acs.org For 2-arylidine-1H-indene-1,3(2H)-dione analogs as tyrosinase inhibitors, SAR was discussed alongside the type of inhibition and molecular docking studies. sums.ac.ir

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11815 |

| 2-[(4-Chlorophenyl)methylidene]indene-1,3-dione | 367153 |

| 2-Phenyl-1,3-indandione | 83-12-5 (CAS) sigmaaldrich.com or 24898344 (Substance ID) sigmaaldrich.com |

| IDC-24 | Not explicitly found in searches, refers to a designed compound in a specific study researchgate.netnih.gov |

| LMT-28 | Not explicitly found in searches, refers to a standard molecule in a specific study researchgate.netnih.gov |

| MDL-A | Not explicitly found in searches, refers to a standard molecule in a specific study researchgate.netnih.gov |

| 2-arylidene-1-indandione (compound 7) | Not explicitly found in searches, refers to a specific compound in a study nih.govnih.gov |

| Compound 2d (dihydro-pyrazole derivative) | Not explicitly found in searches, refers to a specific compound in a study researchgate.net |

| Compound 2e (dihydro-pyrazole derivative) | Not explicitly found in searches, refers to a specific compound in a study researchgate.net |

| Compound 2g (dihydro-pyrazole derivative) | Not explicitly found in searches, refers to a specific compound in a study researchgate.net |

| Compound 1 (thiazolyl hydrazone derivative) | Not explicitly found in searches, refers to a specific compound in a study who.int |

| Compound 5 (thiazolyl hydrazone derivative) | Not explicitly found in searches, refers to a specific compound in a study who.int |

| Compound 6 (thiazolyl hydrazone derivative) | Not explicitly found in searches, refers to a specific compound in a study who.int |

| Compound 8 (thiazolyl hydrazone derivative) | Not explicitly found in searches, refers to a specific compound in a study who.int |

| Compound 11 (thiazolyl hydrazone derivative) | Not explicitly found in searches, refers to a specific compound in a study who.int |

| Compound 32 (alpha-synuclein ligand) | Not explicitly found in searches, refers to a specific compound in a study nih.gov |

| 2-(4-chlorophenyl)-1,3-indanedione (Clorindione) | 70846 nih.gov |

| 2-benzylidene-1H-indene-1,3(2H)-dione (3a) | Not explicitly found in searches, refers to a specific compound in a study sums.ac.ir |

| 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (3b) | Not explicitly found in searches, refers to a specific compound in a study sums.ac.ir |

| 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione (3c) | Not explicitly found in searches, refers to a specific compound in a study sums.ac.ir |

| Compound 3d (tyrosinase inhibitor) | Not explicitly found in searches, refers to a specific compound in a study sums.ac.ir |

| Compound 3f (tyrosinase inhibitor) | Not explicitly found in searches, refers to a specific compound in a study sums.ac.ir |

| 2-(2-methoxybenzylidene)-1H-indene-1,3(2H)-dione (3h) | Not explicitly found in searches, refers to a specific compound in a study sums.ac.ir |

| 2-(2,3,4-trimethoxybenzylidene)-1H-indene-1,3(2H)-dione (3i) | Not explicitly found in searches, refers to a specific compound in a study sums.ac.ir |

| 2-(3-hydroxy-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione (3k) | Not explicitly found in searches, refers to a specific compound in a study sums.ac.ir |

Data Table: Computational Results for IL-6 Inhibition

| Compound | Molecular Docking Binding Energy (kcal/mol) researchgate.netnih.gov | MMGBSA Binding Energy (kcal/mol) researchgate.netnih.gov | MMPBSA Energy (kcal/mol) researchgate.netnih.gov | KDeep Absolute Binding Affinity (kcal/mol) researchgate.netnih.gov |

| IDC-24 | -11.8 | -41.78 | -28 | -5.81 |

| Methotrexate | -5.20 | -36.81 | N/A | N/A |

| LMT-28 | N/A | -35.87 | -14.69 | -4.74 |

| MDL-A | N/A | -26.18 | N/A | N/A |

Data Table: Soybean Lipoxygenase Inhibition by Dihydro-pyrazole Derivatives

| Compound | IC50 (µM) researchgate.net |

| 2d | 2.5 |

| 2e | 0.35 |

| 2g | 80 |

Computational Chemistry and Molecular Modeling of 1,3 Indandione

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a protein or other biological target, as well as its affinity. Studies have utilized molecular docking to investigate the interactions of 1,3-indandione derivatives with various proteins, including enzymes like SARS-CoV-2 main protease (Mpro), bacterial DNA gyrase, human neutrophil elastase (HNE), and tyrosinase, among others. afjbs.comresearchgate.netrsc.orgsums.ac.ir This method helps to identify potential binding sites and understand the key interactions stabilizing the protein-ligand complex. nih.govresearchgate.net

Ligand-Protein Interactions